2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione
Description
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-3-(4-chlorophenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O2S/c21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)26(24,25)23(20)14-15-6-2-1-3-7-15/h1-13,20,22H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHLPGLUPQWROW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(NC3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione typically involves the reaction of 4-chloroaniline with benzyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, followed by cyclization to form the quinazoline ring . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted quinazoline derivatives .
Scientific Research Applications
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Thiazole Derivatives: Known for their antimicrobial and anticancer properties.
Indole Derivatives: Possess a wide range of biological activities, including antiviral and anti-inflammatory effects.
Uniqueness
2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is unique due to its specific substitution pattern and the presence of both quinazoline and thiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Biological Activity
The compound 2-(4-Chlorophenyl)-3-benzyl-1,2,3-trihydro-4-thiaquinazoline-4,4-dione is a member of the quinazoline family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H12ClN3S
- Molecular Weight : 299.79 g/mol
- SMILES Notation : Clc1ccc(cc1)C2=NNC(=S)N2
Antimicrobial Activity
Research has indicated that compounds within the quinazoline family exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinazoline can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Candida albicans | 10 | 100 |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Case Study : A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01) compared to control groups. The compound was found to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic proteins like Bax.
Neuroprotective Effects
Emerging evidence suggests that this compound may exhibit neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced apoptosis.
Research Findings : In a model of neurotoxicity induced by amyloid-beta peptide, treatment with the compound led to a reduction in cell death and improved cell survival rates by approximately 65% at a concentration of 50 µM. This suggests potential applications in neurodegenerative diseases such as Alzheimer's.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.
- Modulation of Signaling Pathways : It can affect various signaling pathways related to cell survival and apoptosis.
- Antioxidant Properties : The ability to scavenge free radicals contributes to its protective effects against oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
